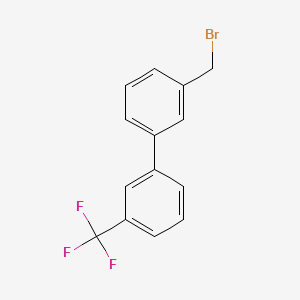

3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl

Descripción

Propiedades

IUPAC Name |

1-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16,17)18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIJWJVRSUPHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727444 | |

| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83169-86-2 | |

| Record name | 3-(Bromomethyl)-3′-(trifluoromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83169-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

Bromination: The introduction of a bromomethyl group can be achieved through the bromination of a suitable precursor, such as 3-methyl-3’-(trifluoromethyl)-1,1’-biphenyl. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, the bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The trifluoromethyl group is relatively stable, but the biphenyl core can undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

Major Products:

Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced biphenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

This compound serves as a vital building block in the synthesis of more complex organic molecules. Its structural features allow for the creation of pharmaceuticals and agrochemicals with tailored properties. For instance, the bromomethyl group can participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Catalysis

3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl can act as a ligand in transition metal-catalyzed reactions. Its unique functional groups enhance the reactivity and selectivity of catalysts used in organic synthesis, making it a valuable component in developing efficient catalytic systems.

Biological and Medicinal Applications

Drug Development

The compound's distinctive structure positions it as a candidate for drug discovery. It can be modified to create compounds with specific biological activities, potentially leading to the development of new therapeutic agents. The bromomethyl group enhances reactivity towards biological targets such as enzymes and receptors.

Biochemical Probes

Due to its ability to interact with biological molecules, this compound can be utilized as a biochemical probe. Researchers can study various biochemical pathways and molecular interactions by incorporating it into experimental designs.

Industrial Applications

Material Science

In material science, this compound is valuable for developing advanced materials such as polymers and coatings. Its stability under various conditions and functional group versatility make it suitable for creating materials with enhanced performance characteristics.

Electronics

The electronics industry may benefit from this compound through its application in organic semiconductors. The trifluoromethyl group enhances the electronic properties of materials, making them suitable for use in electronic devices.

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit promising biological activities. For example:

- Anticancer Activity: Studies have indicated that halogenated biphenyl compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Antimicrobial Properties: Some derivatives have demonstrated effectiveness against various pathogens, suggesting potential applications in developing antibacterial agents.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Substituent Type Variations

a) Bromomethyl vs. Chloromethyl Analogs

- 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (4c): The chloro analog (C₁₃H₁₀ClF₃) replaces Br with Cl, reducing molecular weight (MW: 258.67 vs. 317.1 for the bromo compound). Chlorine’s lower leaving group ability compared to bromine results in slower nucleophilic substitution reactions.

b) Hydroxyl Group Substitution

- [1,1'-Biphenyl]-3-ol, 5-bromo-3'-(trifluoromethyl) :

Positional Isomerism

a) 4-Position Substitution

- 4-(Bromomethyl)-3-chloro-4'-(trifluoromethyl)-1,1'-biphenyl :

b) Trifluoromethyl in Different Positions

- 3-(Trifluoromethyl)-1,1'-biphenyl :

Functional Group Modifications

a) Trifluoromethoxy vs. Trifluoromethyl

- 3-Bromo-3'-(trifluoromethoxy)-1,1'-biphenyl :

b) Pyrazole-Containing Derivatives

- 4'-Chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol :

Agrochemical Relevance

- Herbicidal Activity: Compounds with -CF₃ and halogens (Br/Cl) inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. The bromomethyl group in the target compound enables functionalization into potent herbicides .

- Synthetic Flexibility : Bromomethyl derivatives undergo Suzuki-Miyaura cross-coupling to generate polycyclic systems with enhanced bioactivity .

Materials Science

- OLED Emitters : Structural analogs like 4-PIMCFTPA and 4-BICFTPA () demonstrate deep-blue emission. The -CF₃ group improves electron injection, while bromine aids in tuning bandgap energy .

Actividad Biológica

3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl is a halogenated organic compound with potential applications in medicinal chemistry and material science. Its unique structure, characterized by the presence of both bromomethyl and trifluoromethyl groups, may confer distinctive biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is . The presence of the bromomethyl group enhances reactivity through nucleophilic substitution reactions, while the trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for drug development.

Anticancer Activity

Research into halogenated biphenyl derivatives has indicated potential anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. Inhibitors of HDAC6 have shown efficacy in various cancer models .

Table 1: Summary of Biological Activities of Similar Compounds

The biological mechanisms through which halogenated biphenyls exert their effects often involve:

- Inhibition of Enzyme Activity : Many halogenated compounds act as enzyme inhibitors. For example, the trifluoromethyl group can enhance binding affinity to enzymes involved in cancer progression.

- Disruption of Protein-Protein Interactions : Certain derivatives have been shown to disrupt interactions between proteins critical for cancer cell survival and proliferation .

Case Studies

A notable study explored the effects of trifluoromethyl-substituted biphenyls on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific cancer types by modulating signaling pathways associated with cell survival .

Study Findings:

- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer)

- IC50 Values : Compounds exhibited IC50 values ranging from 0.5 to 5 µM, indicating significant potency against cancer cells.

- Mechanistic Insights : Flow cytometry analysis revealed increased levels of pro-apoptotic markers in treated cells compared to controls.

Q & A

Q. What are the key synthetic strategies for introducing bromomethyl and trifluoromethyl groups onto a biphenyl scaffold?

- Methodological Answer : The synthesis of 3-(bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl typically involves two steps:

Biphenyl Core Formation : A Suzuki-Miyaura cross-coupling reaction between a bromomethyl-substituted aryl halide and a trifluoromethyl-substituted boronic acid can construct the biphenyl backbone.

Functionalization : Bromination of a pre-existing methyl group on one benzene ring using agents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) introduces the bromomethyl group . The trifluoromethyl group is often introduced via electrophilic substitution or transition-metal-catalyzed coupling reactions.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify chemical shifts for the bromomethyl (-CH2Br, δ ~4.3–4.7 ppm) and trifluoromethyl (-CF3, δ ~120–125 ppm in ¹³C) groups.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 330.98 for C14H11BrF3).

- Infrared (IR) Spectroscopy : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~1100–1200 cm⁻¹ (C-F stretch) validate functional groups .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in amber glass vials at 2–8°C to prevent degradation. Avoid contact with strong bases, which may hydrolyze the bromomethyl group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the bromomethyl substituent?

- Methodological Answer : The electron-withdrawing trifluoromethyl group (-CF3) deactivates the adjacent benzene ring, reducing electron density at the bromomethyl (-CH2Br) site. This effect:

- Slows SN2 Reactions : Decreased nucleophilic substitution rates due to reduced leaving-group stability.

- Directs Electrophilic Attacks : Para positions to -CF3 may become more reactive. For example, Friedel-Crafts alkylation requires careful optimization of Lewis acid catalysts (e.g., AlCl3) to mitigate steric hindrance .

Q. How can researchers address low yields in cross-coupling reactions involving this biphenyl derivative?

- Methodological Answer : Common pitfalls and solutions include:

- Catalyst Optimization : Use Pd(PPh3)4 or XPhos Pd G3 for Suzuki couplings, as bulky ligands mitigate steric hindrance from the biphenyl structure.

- Purification Challenges : Employ preparative HPLC with a C18 column and acetonitrile/water gradients to separate byproducts with similar polarity .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Pharmaceutical Intermediates : The bromomethyl group serves as a handle for attaching pharmacophores (e.g., via nucleophilic substitution with amines).

- Liquid Crystals : The biphenyl core and -CF3 group enhance anisotropic polarizability, making the compound a candidate for optoelectronic materials.

- Fluorine-19 MRI Probes : The trifluoromethyl group enables ¹⁹F NMR tracking in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.